2-Iodothieno[3,2-b]thiophene
Description
Significance of Fused Thiophene (B33073) Systems in Organic Electronic Materials Science
Fused thiophene systems, such as thienothiophenes, are integral to the development of organic electronic materials. Their extended π-conjugation, arising from the fused ring structure, facilitates efficient charge transport, a critical property for organic semiconductors. ossila.comencyclopedia.pub This enhanced electronic communication between molecular units leads to materials with desirable characteristics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com The planarity of these systems also promotes intermolecular interactions, such as S---S contacts, which can lead to well-ordered molecular packing in the solid state, further improving charge mobility. nih.gov
Structural Isomerism of Thienothiophenes and the Specificity of Thieno[3,2-b]thiophene (B52689)
Thienothiophenes exist as four constitutional isomers, each with a distinct arrangement of the two fused thiophene rings: thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, thieno[3,4-b]thiophene, and the unstable thieno[3,4-c]thiophene. nih.govwikipedia.orgacs.org Among these, the thieno[3,2-b]thiophene isomer is the most widely utilized and studied. nih.gov This preference is attributed to its superior extended conjugation, planarity, and chemical stability, which collectively contribute to the development of materials with enhanced air stability and efficient charge transport properties. nih.govfrontiersin.org
Table 1: Structural Isomers of Thienothiophene
| Isomer | CAS RN | Melting Point (°C) | Physical State |
| Thieno[3,2-b]thiophene | 251-41-2 | 56.0-56.5 | White solid |
| Thieno[2,3-b]thiophene | 250-84-0 | - | Colorless oil |
| Thieno[3,4-b]thiophene | 250-65-7 | 7.0-7.5 | Colorless oil |
Data sourced from Wikipedia. wikipedia.org
Overview of 2-Iodothieno[3,2-b]thiophene as a Key Synthetic Intermediate
This compound is a pivotal intermediate in the synthesis of more complex thieno[3,2-b]thiophene derivatives. The iodine atom at the 2-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions. This allows for the precise tuning of the electronic and optical properties of the resulting materials. Its high polarizability and the reactivity of the carbon-iodine bond make it an ideal substrate for a range of palladium-catalyzed reactions, enabling the construction of novel polymers and small molecules for advanced electronic applications.
Synthesis and Chemical Properties of this compound
The synthesis of this compound is a critical step in the development of thienothiophene-based materials. Several methods have been developed for its preparation, with direct iodination being a common approach.
Synthetic Methodologies
Direct Iodination of Thieno[3,2-b]thiophene
A prevalent method for synthesizing this compound involves the direct iodination of the parent thieno[3,2-b]thiophene molecule. This electrophilic substitution reaction is typically carried out using iodine in the presence of an oxidizing agent. Another approach involves the use of iodinating agents in a suitable solvent to achieve the desired substitution at the 2-position of the thieno[3,2-b]thiophene ring. smolecule.com
Halogen Exchange Reactions
While less common for the direct synthesis of the iodo-derivative, halogen exchange reactions can be a viable route. This would typically involve the conversion of a more readily available halo-thienothiophene, such as a bromo- or chloro-derivative, to the corresponding iodo compound.
Key Chemical Properties
The chemical properties of this compound are fundamental to its utility as a synthetic intermediate.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃IS₂ |
| Molecular Weight | 266.1 g/mol |
| CAS Number | 183308-96-5 |
Data sourced from Benchchem.
Reactivity and Applications in Organic Synthesis
The reactivity of the carbon-iodine bond in this compound is the cornerstone of its widespread use in organic synthesis, particularly in the construction of conjugated materials through palladium-catalyzed cross-coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
5-iodothieno[3,2-b]thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHFEQNOLLHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Iodothieno 3,2 B Thiophene and Its Derivatives
Preparation Routes to the Thieno[3,2-b]thiophene (B52689) Core Scaffold
The construction of the fused thieno[3,2-b]thiophene system is the foundational step in the synthesis of its iodo-derivative. This scaffold's inherent properties, such as being electron-rich and structurally rigid with extended π-conjugation, make it a valuable component in organic electronics. ossila.com Various synthetic strategies have been developed to build this core structure, ranging from classical cyclization reactions to modern domino processes.
Cyclization Reactions for Thieno[3,2-b]thiophene Formation
The formation of the bicyclic thieno[3,2-b]thiophene framework is predominantly achieved through cyclization reactions, where a second thiophene (B33073) ring is fused onto a pre-existing one. mdpi.commdpi.com These methods often start from substituted thiophene precursors.
One prominent strategy involves the cyclization of 3-alkylthio-substituted thiophenes, which can be generated from thiophen-3-yl lithium intermediates. mdpi.com Another established route begins with 3-bromothiophene (B43185), which, after lithiation and reaction with specific reagents, undergoes cyclization to form the target scaffold. mdpi.commdpi.com For instance, a two-step synthesis starting from 3-bromothiophene or thiophene-3-thiol (B1329469) proceeds through a key acetal (B89532) intermediate, which is then cyclized using an acid catalyst. mdpi.com
More recent and step-efficient methods include the tandem bisulfide cyclization of unsaturated hydrocarbons and the cascade cyclization of alkynyl diols. mdpi.comnih.gov The latter, first reported in 1955, transforms alkynyl diols directly into thieno[3,2-b]thiophenes and has been refined to produce multisubstituted derivatives in moderate to good yields. mdpi.com Palladium-catalyzed domino reactions using thiourea (B124793) as a dihydrosulfide surrogate also provide a high-yield pathway to the thieno[3,2-b]thiophene scaffold. acs.orgorganic-chemistry.org
A selection of cyclization methodologies is summarized below:
| Starting Material Type | Reaction Name/Type | Key Reagents | Reference |
| Alkynyl Diols | Cascade Bisulfur Cyclization | I₂/Na₂S₂O₃ | mdpi.comnih.gov |
| 3-Bromothiophene | Nucleophilic Substitution & Cyclization | n-BuLi, Sulfur powder, BrCH₂COOMe, POCl₃ | mdpi.com |
| 3-Nitrothiophenes | Dieckman Condensation | Thiolates, Sodium Alcoholates | mdpi.comresearchgate.net |
| 3-Bromothiophene | Acetal Cyclization | n-BuLi, Disulfide, PSSA or P₂O₅ | mdpi.com |
| Aryl/Thienyl Halides & Alkynes | Palladium-Catalyzed Domino Reaction | Thiourea, Palladium catalyst (e.g., [Pd₂dba₃]), Triphos ligand | organic-chemistry.org |
Strategies for Multi-substituted Thieno[3,2-b]thiophene Backbones
The ability to introduce a variety of substituents onto the thieno[3,2-b]thiophene backbone is critical for fine-tuning its electronic and physical properties for specific applications. Several synthetic strategies allow for the construction of multi-substituted derivatives.
A highly effective method is the cascade cyclization of appropriately substituted alkynyl diols, which tolerates a wide range of functional groups, including alkyl, aryl, and even other heterocyclic moieties, yielding tetra-substituted products. mdpi.com Similarly, starting from 3-nitrothiophene-2,5-dicarboxylates can lead to 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives through nucleophilic aromatic substitution followed by Dieckman condensation. mdpi.com
Direct C-H functionalization offers another powerful route. For example, a palladium-catalyzed direct arylation reaction with boronic acids can regioselectively introduce aryl groups at the C-3 and C-6 positions of the unsubstituted thieno[3,2-b]thiophene skeleton, affording 3,6-diaryl derivatives in good yields. benthamdirect.com
Regioselective Iodination Techniques for 2-Iodothieno[3,2-b]thiophene Synthesis
Once the thieno[3,2-b]thiophene core is assembled, the next crucial step is the regioselective introduction of an iodine atom. The C-2 and C-5 positions of the thieno[3,2-b]thiophene ring are the most reactive sites for electrophilic substitution. researchgate.net The synthesis of this compound relies on controlling the reaction to favor mono-iodination at one of these alpha positions.
Direct Halogenation Protocols
Direct iodination is a common and straightforward approach. This typically involves treating the thieno[3,2-b]thiophene scaffold with an iodinating agent. A frequently used method employs N-Iodosuccinimide (NIS), often in an acidic medium or with an activating agent like 4-toluenesulfonic acid, to achieve clean and efficient iodination of thiophene derivatives. researchgate.net The reaction of thieno[3,2-b]thiophene with elemental iodine (I₂) in the presence of an oxidizing agent is another viable protocol. uni-muenchen.deresearchgate.net
Careful control of stoichiometry and reaction conditions is necessary to selectively produce the mono-iodinated product and avoid the formation of di-iodinated species such as 2,5-diiodothieno[3,2-b]thiophene. mdpi.com
| Reagent | Conditions | Outcome | Reference |
| N-Iodosuccinimide (NIS) | Activated with 4-toluenesulfonic acid in ethanol | Efficient and regioselective iodination | researchgate.net |
| Elemental Iodine (I₂) | In the presence of an oxidizing agent (e.g., H₂O₂) | Direct iodination | uni-muenchen.de |
Metal-Catalyzed Iodination Approaches
While palladium-catalyzed reactions are central to the functionalization of iodo-thiophenes, their use for the direct introduction of iodine (C-H iodination) onto the thieno[3,2-b]thiophene core is less commonly documented than direct electrophilic iodination. The primary role of metal catalysis in this context is in the subsequent cross-coupling reactions where the C-I bond is utilized.
Functionalization of this compound via Cross-Coupling Reactions
The iodine atom in this compound serves as a versatile handle for constructing more complex molecular architectures through various metal-catalyzed cross-coupling reactions. This versatility allows for the synthesis of a wide array of derivatives, including conjugated polymers, oligomers, and small molecules for materials science. acs.orgrsc.org
Palladium-catalyzed reactions are the cornerstone of these transformations. The most widely employed methods include the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, each providing a pathway to different classes of compounds. nih.govmdpi.com These reactions enable the formation of new carbon-carbon bonds, attaching aryl, alkenyl, or alkynyl groups to the thieno[3,2-b]thiophene core at the 2-position. mdpi.comnih.gov
The table below summarizes the key cross-coupling reactions for functionalizing this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | mdpi.comnih.govscirp.org |
| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp) | acs.orgrsc.orgrsc.org |
| Heck | Alkenes | Pd(OAc)₂, Base | C(sp²)-C(sp²) | nih.govwikipedia.orglibretexts.org |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | mdpi.comresearchgate.netmdpi.com |
| Negishi | Organozinc compounds | Palladium Catalyst | C(sp²)-C(sp³) / C(sp²)-C(sp²) | uni-muenchen.de |
These reactions can be performed iteratively or sequentially to build highly functionalized and complex π-conjugated systems based on the thieno[3,2-b]thiophene unit. rsc.orgnih.gov For example, sequential Suzuki and Heck reactions on a dibrominated thieno[3,2-b]thiophene chassis have been used to create 2-aryl-5-alkenyl derivatives. nih.gov
Reactivity and Mechanistic Investigations of 2 Iodothieno 3,2 B Thiophene
Role in Palladium-Catalyzed Cross-Coupling Reactions
The iodine substituent makes 2-Iodothieno[3,2-b]thiophene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making iodo compounds highly desirable for efficient coupling. nrochemistry.com
Suzuki Coupling
The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for synthesizing biaryl compounds and conjugated polymers. researchgate.netscirp.org this compound readily participates in Suzuki coupling reactions with various boronic acids and esters to introduce new aryl or vinyl groups. frontiersin.orgnih.gov
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide. wikipedia.org This reaction is widely used to create complex organic molecules. This compound can be coupled with organostannanes, such as 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene, to synthesize oligomers and polymers. ossila.comrsc.org
Hartwig-Buchwald Amination
While not as extensively documented for this compound specifically, the Hartwig-Buchwald amination is a crucial method for forming carbon-nitrogen bonds. This reaction would allow for the introduction of amine-containing functionalities onto the thieno[3,2-b]thiophene (B52689) core, opening up possibilities for new materials with different electronic properties.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nrochemistry.com This reaction is particularly valuable for creating extended π-systems. This compound can be coupled with various terminal alkynes to synthesize acetylenic thiophene (B33073) derivatives. nih.govresearchgate.net
Synthesis of Advanced Materials
The versatility of this compound as a building block has led to its incorporation into a wide array of advanced organic materials.
Organic Solar Cells (OSCs)
Thieno[3,2-b]thiophene-based polymers and small molecules are frequently used in the active layer of organic solar cells due to their excellent charge transport properties and ability to absorb light in the solar spectrum. ossila.comfrontiersin.org The ability to functionalize the thienothiophene core via the 2-iodo derivative allows for the fine-tuning of the material's energy levels to optimize device performance.
Organic Field-Effect Transistors (OFETs)
The high charge carrier mobility of materials derived from thieno[3,2-b]thiophene makes them ideal for use in the semiconductor channel of OFETs. ossila.comossila.com The rigid and planar structure of the thienothiophene unit promotes the formation of well-ordered thin films, which is crucial for efficient charge transport in these devices. acs.org
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, thieno[3,2-b]thiophene derivatives can be employed as host materials in the emissive layer or as charge-transporting materials. frontiersin.orgrsc.org By modifying the molecular structure using this compound as a starting point, the emission color and efficiency of the OLED can be tailored.
Theoretical and Computational Studies on 2 Iodothieno 3,2 B Thiophene and Its Architectures
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For 2-Iodothieno[3,2-b]thiophene, DFT calculations would be instrumental in understanding how the iodine atom influences the distribution of electrons and the energy levels of molecular orbitals.
Analysis of Molecular Orbital Energy Levels (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a material. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter for predicting a material's potential in applications such as organic photovoltaics and organic light-emitting diodes.
Charge Density Distribution and Electrostatic Potential Mapping
Analysis of the charge density distribution and the molecular electrostatic potential (MEP) provides insights into the reactive sites of a molecule and its intermolecular interaction patterns. For this compound, these calculations would reveal how the electronegative iodine atom affects the electron density across the aromatic system.
Detailed studies presenting charge density distribution maps and electrostatic potential maps specifically for this compound have not been found in the performed search of scientific literature. This information would be critical for predicting its behavior in self-assembly and its interaction with other molecules in a blend.
Quantum-Chemical Modeling of Reactivity Indices
Quantum-chemical modeling can be used to calculate various reactivity indices, such as chemical potential, hardness, and softness, which help in predicting the chemical reactivity of a molecule. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's susceptibility to electrophilic or nucleophilic attack.
There is a lack of specific published research that reports on the quantum-chemical modeling of reactivity indices for this compound. Such an analysis would be beneficial for understanding its stability and its potential to participate in various chemical reactions, which is important for both the synthesis of new materials and the degradation pathways of devices.
Computational Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Emission)
Time-dependent density functional theory (TD-DFT) is a common method for the computational prediction of spectroscopic properties, including UV-Vis absorption and emission spectra. These calculations can provide valuable information about the electronic transitions within a molecule and can be used to interpret experimental spectra.
While experimental UV-Vis data for various thieno[3,2-b]thiophene (B52689) derivatives exist, specific computational predictions of the UV-Vis absorption and emission spectra for this compound are not documented in the available literature. Such theoretical spectra would aid in understanding the nature of the electronic excitations and the influence of the iodine atom on the optical properties.
Molecular Dynamics Simulations for Understanding Packing and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their self-assembly into larger structures. For organic semiconductor materials, the molecular packing in the solid state is critical for efficient charge transport.
No specific molecular dynamics simulation studies focused on the packing and self-assembly of this compound were identified in the literature search. MD simulations would be invaluable for predicting the crystal structure and morphology of thin films of this material, which are key factors determining the performance of electronic devices.
Theoretical Basis for Charge Transport Phenomena in Derivatives
The charge transport properties of organic semiconductors are often investigated theoretically by calculating parameters such as the reorganization energy and the electronic coupling between adjacent molecules. These parameters can be used within the framework of Marcus theory or other models to estimate charge carrier mobilities.
While there are numerous theoretical studies on the charge transport properties of thieno[3,2-b]thiophene and its derivatives, a specific theoretical analysis of charge transport phenomena in this compound is not available. Such a study would require knowledge of the crystal packing (which could be predicted by MD simulations) and would provide a fundamental understanding of its potential as a charge-transporting material. The iodine atom could influence both the reorganization energy and the intermolecular electronic couplings through steric and electronic effects.
Based on a thorough review of the available scientific literature, it is evident that dedicated theoretical and computational studies on this compound are currently lacking. While the broader class of thieno[3,2-b]thiophene derivatives has been the subject of extensive computational research, the specific impact of an iodine substituent at the 2-position remains largely unexplored from a theoretical perspective. The outlined areas, from DFT calculations of the electronic structure to molecular dynamics simulations of self-assembly and theoretical models for charge transport, represent significant opportunities for future research. Such studies would provide crucial insights into the fundamental properties of this compound and would be invaluable for guiding the design and synthesis of new functional organic materials based on this promising building block.
Applications in Advanced Functional Materials and Organic Electronics
Utilization as a Building Block for Organic Semiconductors
2-Iodothieno[3,2-b]thiophene is a pivotal intermediate for synthesizing more complex thieno[3,2-b]thiophene (B52689) derivatives. The carbon-iodine bond is highly reactive, making it a versatile "handle" for introducing different functional groups through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings. rsc.org This allows for precise control over the electronic and optical properties of the resulting organic semiconductors. The thieno[3,2-b]thiophene core itself promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport.
Design and Synthesis of Thieno[3,2-b]thiophene-Based Oligomers
The design of thieno[3,2-b]thiophene-based oligomers for organic electronics focuses on achieving a balance of high charge mobility, good solution processability, and environmental stability. To this end, various synthetic strategies have been employed. One approach involves the synthesis of oligomers with alternating thieno[3,2-b]thiophene and bithiophene or fluorene units. rsc.org These oligomers can be synthesized in high yields using palladium-catalyzed Stille or Suzuki coupling reactions. rsc.org
Solubility is often enhanced by attaching flexible alkyl chains to the oligomer backbone. For instance, dodecyl groups have been substituted at the 3- or 4-position of a thiophene (B33073) unit within the oligomer to ensure solubility for easy device fabrication. rsc.org End-capping the oligomers with aryl units like phenyl and naphthyl groups can improve stability against oxidation. rsc.org The resulting oligomers often exhibit highly ordered self-organized domains, which are beneficial for charge transport. researchgate.net
Incorporation into Conjugated Polymers and Copolymers
The incorporation of the thieno[3,2-b]thiophene moiety into conjugated polymers is a key strategy for developing high-performance organic semiconductors. The fused ring system enhances the planarity and rigidity of the polymer backbone, which in turn promotes intermolecular π-π stacking and improves charge carrier mobility. acs.org A notable example is the copolymerization of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene. acs.org This approach has yielded polymers with exceptionally high hole mobilities. acs.org
The thieno[3,2-b]thiophene unit can be incorporated as a donor or an acceptor component in donor-acceptor (D-A) copolymers, depending on the comonomer used. For instance, when copolymerized with an electron-deficient unit like benzothiadiazole, the thieno[3,2-b]thiophene acts as the donor. These D-A copolymers often exhibit narrow bandgaps, which are advantageous for applications in organic photovoltaics. The introduction of thieno[3,2-b]thiophene into the polymer backbone has been shown to enhance crystallinity and promote a more delocalized highest occupied molecular orbital (HOMO) distribution, which facilitates intermolecular charge-carrier hopping. acs.orgntu.edu.tw
Development of Organic Field-Effect Transistors (OFETs)
Thieno[3,2-b]thiophene-based materials are highly promising for applications in organic field-effect transistors (OFETs) due to their excellent charge transport characteristics. mdpi.com The performance of these OFETs is critically dependent on the molecular design of the semiconductor and the morphology of the thin film.
Material Design for Enhanced Charge Carrier Mobility
Several design principles guide the development of thieno[3,2-b]thiophene-based materials for high charge carrier mobility in OFETs. Enhancing the coplanarity of the molecular backbone is a key objective, as it leads to more effective π-orbital overlap and facilitates intramolecular charge transport. mdpi.com The introduction of fused aromatic rings, such as in dithieno[3,2-b:2′,3′-d]thiophene (DTT), extends π-conjugation and promotes compact molecular packing, leading to improved electrical performance. mdpi.comnih.gov
Intermolecular interactions also play a crucial role. The sulfur atoms in the thieno[3,2-b]thiophene core can lead to significant S-S interactions, providing additional pathways for charge transport. mdpi.comnih.gov Furthermore, the choice and positioning of side chains can significantly influence molecular packing and, consequently, charge mobility. For example, linear alkyl chains have been shown to facilitate molecular packing and enhance π-π interactions, resulting in higher device performance compared to branched chains in some cases. mdpi.comrsc.org
Impact of Molecular Structure and Film Morphology on Device Performance
The performance of OFETs is not solely determined by the intrinsic properties of the organic semiconductor but is also heavily influenced by the morphology of the active layer. The solid-state packing of the molecules has a profound effect on the charge-carrier mobility. acs.org Techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) are used to study the crystallinity and morphology of the thin films. rsc.orgrsc.org
For instance, some thieno[3,2-b]thiophene-based oligomers have been observed to form interconnected terrace island morphologies, similar to that of pentacene, a high-performance organic semiconductor. rsc.org The processing conditions, such as the choice of solvent and annealing temperature, can significantly affect the film morphology and, therefore, the device performance. acs.orgmdpi.com For example, thermal annealing can increase the crystallinity and fibrillar arrangement in thin films, leading to improved charge carrier mobilities. mdpi.com The orientation of the molecules relative to the substrate is also critical; an "edge-on" lamellar packing is often associated with higher charge mobility. ntu.edu.tw
Contributions to Organic Photovoltaics (OPVs)
Thieno[3,2-b]thiophene-based polymers and small molecules are frequently utilized in the active layer of organic solar cells. Their excellent charge transport properties and ability to absorb light in the solar spectrum make them suitable for this application. The functionalization of the thieno[3,2-b]thiophene core, enabled by the 2-iodo derivative, allows for the fine-tuning of the material's energy levels to optimize device performance.
In bulk-heterojunction solar cells, thieno[3,2-b]thiophene-containing polymers are blended with fullerene derivatives or non-fullerene acceptors. For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer and thiophene, when blended with PC71BM, has resulted in a power conversion efficiency of 5.4%. acs.orgcore.ac.uk The incorporation of thieno[3,2-b]thiophene into the polymer backbone can enhance molecular crystallinity and hole mobility, leading to improved short-circuit currents and fill factors in OPV devices. mdpi.comnih.gov For instance, a polymer containing 3-(2-Octyldodecyl)thieno[3,2-b]thiophene as a π-bridge in a donor-π-acceptor architecture exhibited a power conversion efficiency of up to 7.05% in a fullerene-based OPV. mdpi.comnih.govbohrium.com The favorable morphology, including a well-ordered lamellar stacking and a bicontinuous interpenetrating network, contributes to this enhanced performance. mdpi.comnih.govbohrium.com
Interactive Data Table of OFET Performance for Thieno[3,2-b]thiophene-Based Materials
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Device Configuration | Reference |
| HT2TT | 0.025 | ~1.2 x 10³ | Vacuum Sublimated Film | rsc.org |
| 1a | 3.11 x 10⁻² | 10⁴ | Top-Contact, Spin Coated | researchgate.net |
| P1 (DPP-TT copolymer) | 1.95 | - | Top-gate/bottom-contact | acs.org |
| Compound 1 (linear alkyl) | 0.42 | > 10⁸ | Solution Sheared | rsc.org |
| P(FDPP-TP) | 0.42 | > 10⁵ | Bottom-gate/bottom-contact | mdpi.com |
| Compound 2 (linear alkyl) | 0.10 | > 10⁷ | Top-contact/bottom-gate | mdpi.com |
| 2,9-C10-DNTT | 8 | - | - | researchgate.net |
| P2T2DTT | 0.359 | 7.1 x 10⁶ | - | ntu.edu.tw |
| 2,6-DADTT | 1.26 | 10⁶ - 10⁸ | Single Crystal | nih.gov |
Donor-Acceptor (D-A) Architectures in Organic Solar Cells
In the field of organic solar cells (OSCs), the donor-acceptor (D-A) architecture is a fundamental design principle for the active layer. Materials derived from this compound are frequently employed as the electron donor component in these systems due to their excellent charge transport properties and ability to absorb light within the solar spectrum. The thieno[3,2-b]thiophene unit is of particular interest in the design of low band gap conjugated polymers for high-performance OSCs because of its stable quinoidal structure. nankai.edu.cn
Researchers have synthesized and investigated various D-A type copolymers and small molecules incorporating the thieno[3,2-b]thiophene moiety. For instance, two bifunctional photovoltaic materials, DRCN3TT and DRCN5TT, with an acceptor-donor-acceptor (A-D-A) structure based on a thieno[3,2-b]thiophene central unit, have been designed. nankai.edu.cn When used as electron donors with -phenyl-C71-butyric acid methyl ester (PC71BM) as the acceptor, the DRCN5TT-based device achieved a power conversion efficiency (PCE) of 7.03%. nankai.edu.cn
Another study focused on two donor-π-bridge-acceptor type copolymers, PT-ODTTBT and PTT-ODTTBT, where 3-(2-octyldodecyl)thieno[3,2-b]thiophene served as a π-bridge. semanticscholar.org The PTT-ODTTBT:PC71BM-based device exhibited a high PCE of 7.05%, a short-circuit current (Jsc) of 13.96 mA/cm², and a fill factor (FF) of 66.94%. semanticscholar.org The incorporation of the thieno[3,2-b]thiophene unit in the polymer backbone was found to enhance molecular crystallinity and hole mobility. semanticscholar.org
Furthermore, the replacement of thiophene with larger thieno[3,2-b]thiophene units in diketopyrrolopyrrole (DPP)-based copolymers has been shown to increase intermolecular association. acs.org A copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene resulted in a bulk-heterojunction solar cell with a PCE of 5.4% when blended with PC71BM. acs.org
| Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| DRCN5TT | PC71BM | 7.03 | - | - | - |
| DRCN3TT | PC71BM | 3.85 | - | - | - |
| PTT-ODTTBT | PC71BM | 7.05 | - | 13.96 | 66.94 |
| PFehTTBT | PC71BM | 6.6 | 0.92 | 15.1 | 48 |
| Thieno[3,2-b]thiophene-DPP Copolymer | PC71BM | 5.4 | - | - | - |
Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells
Derivatives of this compound have also demonstrated significant potential as hole transport materials (HTMs) in perovskite solar cells (PSCs). frontiersin.orgdntb.gov.uaresearchgate.net The performance of PSCs is highly dependent on the HTM, which plays a crucial role in extracting and transferring holes from the perovskite layer. frontiersin.org Thieno[3,2-b]thiophene-based structures are promising cores for high-performance HTMs. frontiersin.orgresearchgate.net
A study reported the design and synthesis of three novel π-extended conjugated materials (M1-M3) based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine. frontiersin.orgresearchgate.net When utilized as HTMs in a p-i-n architecture PSC, these materials displayed performances with an open-circuit voltage (Voc) as high as 1,050 mV, a maximum short-circuit current (Jsc) of 16.9 mA/cm², a maximum fill factor (FF) of 29.3%, and a power conversion efficiency (PCE) of 5.20%. frontiersin.orgresearchgate.net
The development of dopant-free HTMs is a significant area of research to improve the long-term stability of PSCs. nih.gov Thieno[3,2-b]thiophene-based linear dopant-free HTMs have been developed for efficient PSCs. dntb.gov.ua In one instance, a bithieno thiophene (BTTI) central core was used to design dopant-free HTMs, which are anticipated to provide good consistency and long-term durability to PSCs. nih.gov
| HTM | Architecture | PCE (%) | Voc (mV) | Jsc (mA/cm²) | FF (%) |
| M1-M3 (Thieno[3,2-b]thiophene and TPA(OMe)2 based) | p-i-n | 5.20 | 1050 | 16.9 | 29.3 |
Applications in Organic Light-Emitting Diodes (OLEDs)
The versatility of this compound extends to organic light-emitting diodes (OLEDs), where its derivatives can be employed as host materials in the emissive layer or as charge-transporting materials. The electron-rich, flat, and electron-delocalized system of the thieno[3,2-b]thiophene core makes it a promising material for constructing conjugated energy-based semiconductors for OLEDs. beilstein-journals.org By modifying the molecular structure using this compound as a starting point, the emission color and efficiency of the OLED can be tailored.
A donor-π-acceptor (D-π-A) type push-pull compound, DMB-TT-TPA, was designed with triphenylamine as the donor and dimesitylboron as the acceptor, linked through a thieno[3,2-b]thiophene π-conjugated linker. beilstein-journals.orgnih.govresearchgate.net This material was fabricated as an emitter in a solution-processed OLED. The device exhibited a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency (EQE) of 4.61%. beilstein-journals.orgnih.govresearchgate.net
Another study presented a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN, which uses a five-membered thiophene ring as the π-core. rsc.org The corresponding green OLED based on Th-BN achieved an excellent EQE of 34.6% and showed reduced efficiency roll-off, with an EQE of 26.8% at a high luminance of 1000 cd m⁻². rsc.org
| Material | Role | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Emission Color |
| DMB-TT-TPA | Emitter | 4.61 | 6.70 | 10.6 | Green (520 nm) |
| Th-BN | Emitter | 34.6 | - | - | Green (512 nm) |
Functionality as Chromophores and Sensitizers
Nonlinear Optical (NLO) Materials
The electron-donating and charge-transfer properties of the thieno[3,2-b]thiophene scaffold have been utilized in the field of nonlinear optics (NLO). mdpi.com Derivatives of thieno[3,2-b]thiophene in a push-pull arrangement are particularly common in this application area. mdpi.com A series of NLO chromophores bearing a fused bithiophene, namely thieno[3,2-b]thiophene, as the conjugated bridge have been synthesized and investigated. researchgate.net These chromophores typically consist of an electron donor, such as julolidinyl, and an electron acceptor, like 2-dicyanomethylene-3-cyano-4-methyl-2,5-dihydrofuran (TCF) or malononitrile, connected by the thieno[3,2-b]thiophene bridge. researchgate.net
Dye-Sensitized Solar Cell (DSSC) Sensitizers
Thieno[3,2-b]thiophene derivatives have also been explored as photosensitizers in dye-sensitized solar cells (DSSCs). A series of thieno[3,2-b]indole-based dyes with a donor-π-linker-acceptor (D-π-A) structure were synthesized for this purpose. researchgate.net In these dyes, the thieno[3,2-b]indole ring system acts as the electron-donating part, a single thiophene unit serves as the π-linker, and 2-cyanoacrylic acid or 5-(methylene)barbituric acid functions as the acceptor-anchoring group. researchgate.net
One study investigated the effect of the π-conjugated rigidity of thiophene rings on photovoltaic characteristics by comparing a dye based on dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid (dye 1) with one based on [2,2':5',2''-terthiophene]-5-cyanoacrylic acid (dye 2). nih.gov The solar cell fabricated with dye 1, which has a rigid fused thiophene structure, demonstrated a higher power conversion efficiency of 0.3% and a higher short-circuit current density of 1.2 mA/cm² compared to the cell with dye 2. nih.gov Another investigation of a novel organic dye, YB6, featuring an extended conjugated π-bridge derived from indacenodithieno[3,2-b]thiophene, showed a 33% higher power conversion efficiency in p-type DSSCs compared to a reference dye. researchgate.net
| Sensitizer | π-Bridge | Acceptor/Anchor | PCE (%) | Voc (V) | Jsc (mA/cm²) |
| Thieno[3,2-b]indole-based dye (IS 1-5) | Thiophene | 2-cyanoacrylic acid | - | - | - |
| Thieno[3,2-b]indole-based dye (IS 6-10) | Thiophene | 5-(methylene)barbituric acid | - | - | - |
| Dithieno[3,2-b:2′,3′-d]thiophene-based dye | Dithieno[3,2-b:2′,3′-d]thiophene | 2-cyanoacrylic acid | 0.3 | 0.7 | 1.2 |
| YB6 | Indacenodithieno[3,2-b]thiophene | - | - | - | - |
Future Research Trajectories and Methodological Innovations
Emerging Synthetic Strategies for Complex Architectures
The functionalization of the thieno[3,2-b]thiophene (B52689) core is crucial for tuning the electronic and physical properties of resulting materials. While traditional cross-coupling reactions have been instrumental, emerging synthetic strategies are enabling the construction of increasingly complex and precisely defined molecular architectures from 2-Iodothieno[3,2-b]thiophene.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are well-established methods for creating C-C bonds at the 2-position of the thieno[3,2-b]thiophene nucleus. researchgate.netnih.gov These reactions are fundamental in synthesizing a variety of derivatives, including those end-capped with phenyl units, which are promising for p-type organic semiconductor applications. nih.gov Furthermore, Sonogashira coupling has been employed to introduce ethynyl (B1212043) functionalities, as demonstrated in the synthesis of bridged BODIPY dimers. rsc.org
Future research is expected to focus on more sophisticated polymerization techniques to create novel donor-acceptor copolymers. nih.gov The use of this compound as a monomer or a key intermediate allows for the systematic variation of the polymer backbone, leading to materials with tailored band gaps and energy levels for applications in organic photovoltaics and electrochromic devices. nih.govmdpi.commdpi.com Moreover, the development of direct C-H arylation methods offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of complex derivatives. rsc.org
Advanced Characterization Techniques for Structure-Function Relationships
A deep understanding of the relationship between molecular structure and electronic function is paramount for the rational design of new materials. Advanced characterization techniques are providing unprecedented insights into the properties of this compound and its derivatives at both the molecular and bulk scales.
Spectroscopic and electrochemical methods are fundamental tools for probing the electronic structure of these materials. UV-Vis spectroscopy reveals information about the electronic transitions and the optical bandgap, while cyclic voltammetry is used to determine the HOMO and LUMO energy levels, which are critical for charge injection and transport in electronic devices. nih.govdergipark.org.tr
X-ray crystallography and diffraction techniques are indispensable for elucidating the solid-state packing of these molecules, which profoundly influences charge transport properties. nih.govrsc.org Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly powerful for characterizing the molecular orientation in thin films, a key factor for performance in organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.comnih.gov The combination of experimental data with theoretical calculations will continue to be a powerful approach to unraveling the intricate structure-function relationships in these materials. nih.gov
Integration into Novel Device Architectures
The unique properties of this compound-based materials make them highly attractive for a range of novel electronic and optoelectronic device architectures. While their application in conventional OFETs and OPVs is well-documented, future research will explore their integration into more advanced and specialized devices. rsc.orgnih.govresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net
One promising area is the development of organic phototransistors (OPTs), which combine light sensing and signal amplification in a single device. nih.gov The tunability of the optical and electronic properties of thieno[3,2-b]thiophene derivatives makes them excellent candidates for the active layer in these devices. Additionally, their potential in electrochromic devices and supercapacitors is being explored, where the ability to undergo reversible color changes upon electrochemical doping is harnessed for applications such as smart windows and energy storage. mdpi.comnih.gov The development of solution-processable materials is a key focus, as it enables the fabrication of large-area and flexible devices using printing and coating techniques. mdpi.com
Computational Design and High-Throughput Screening of Derivatives
Computational modeling and simulation are becoming increasingly vital in the discovery and design of new organic electronic materials. Density Functional Theory (DFT) calculations are routinely used to predict the geometric and electronic properties of this compound derivatives, providing valuable guidance for synthetic efforts. dergipark.org.trnih.govmdpi.comscienceopen.comresearchgate.netresearchgate.net These calculations can accurately predict molecular orbital energies (HOMO and LUMO), which are essential for designing materials with desired charge transport characteristics.
High-throughput virtual screening is an emerging approach that leverages computational power to rapidly evaluate large libraries of virtual compounds. researchgate.netipb.pt By applying this methodology to derivatives of this compound, researchers can identify promising candidates with optimized properties for specific applications before embarking on time-consuming and resource-intensive synthesis. This in silico approach accelerates the materials discovery cycle and enables a more targeted and efficient research process.
Addressing Challenges in Scalability and Performance Optimization
For the widespread adoption of this compound-based materials in commercial applications, challenges related to the scalability of their synthesis and the optimization of their device performance must be addressed.
Developing facile and scalable synthetic routes to the core thieno[3,2-b]thiophene unit and its iodinated derivative is a critical research direction. rsc.org While laboratory-scale syntheses are well-established, transitioning to large-scale production requires methodologies that are cost-effective, efficient, and environmentally benign.
In terms of performance optimization, a key focus is on enhancing the charge carrier mobility in OFETs and improving the power conversion efficiency in OPVs. nih.govrsc.org This involves fine-tuning the molecular design to control the solid-state packing and morphology of the active layer. Furthermore, improving the stability and lifetime of devices based on these materials under ambient conditions is crucial for their practical application. lookchem.com Research into new device architectures, encapsulation techniques, and more stable derivatives will be instrumental in overcoming these challenges.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-iodothieno[3,2-b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, Pd-catalyzed direct arylation of thieno[3,2-b]thiophene with aryl halides under phosphine-free conditions achieves site-selective iodination at the C-2 position. Key parameters include catalyst loading (e.g., 2–5 mol% Pd(OAc)₂), solvent choice (DMF or toluene), and temperature (80–120°C). Yields >90% are reported when using electron-deficient aryl iodides due to enhanced electrophilicity . Alternative routes include bromination followed by halogen exchange (Finkelstein reaction), though this requires careful control of stoichiometry to avoid over-substitution .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at C-2 acts as a directing group, polarizing the π-electron density of the fused thiophene system. Computational studies (e.g., DFT) reveal that the C-3 and C-5 positions become electron-deficient, favoring Suzuki-Miyaura or Stille couplings. Experimental validation shows that Pd-catalyzed reactions with aryl boronic acids proceed efficiently at these sites, with regioselectivity controlled by the steric and electronic nature of coupling partners .
Advanced Research Questions
Q. What strategies resolve contradictions in reported regioselectivity during sequential functionalization of this compound?
- Methodological Answer : Discrepancies in regioselectivity arise from competing electronic and steric effects. For example, introducing electron-withdrawing groups (EWGs) at C-2 enhances reactivity at C-3, while bulky substituents shift selectivity to C-4. Systematic studies using substituent parameter analysis (Hammett σ values) and X-ray crystallography to map molecular packing can clarify these trends. A case study demonstrated that 2-iodo-3-aryl derivatives form more ordered thin films for organic electronics, suggesting that steric hindrance at C-3 is critical for device performance .
Q. How do this compound derivatives perform in organic photovoltaic (OPV) devices, and what structural modifications enhance efficiency?
- Methodological Answer : When incorporated into donor-acceptor polymers, this compound improves charge transport due to extended π-conjugation and sulfur-sulfur interactions. Device optimization involves:
- Bandgap tuning : Copolymerization with electron-deficient units (e.g., diketopyrrolopyrrole) reduces the bandgap to ~1.5 eV, enhancing light absorption .
- Morphology control : Annealing in chloroform vapor increases crystallinity, as confirmed by grazing-incidence X-ray diffraction (GI-XRD).
- Performance metrics : Power conversion efficiencies (PCEs) of 8–10% have been achieved, though stability under UV exposure remains a challenge .
Q. What mechanistic insights explain the divergent biological activities of this compound derivatives?
- Methodological Answer : Bioactivity varies with substitution patterns. For instance:
- Anticancer activity : Derivatives with electron-withdrawing groups at C-5 exhibit IC₅₀ values <10 µM against prostate cancer cells (PC-3), likely via ROS generation and apoptosis induction. Structure-activity relationship (SAR) models highlight the necessity of the iodine atom for DNA intercalation .
- Antibacterial activity : Alkyl chain modifications at C-6 improve membrane penetration, reducing MIC values to 2 µg/mL against S. aureus. However, Gram-negative bacteria show resistance due to efflux pump activation .
Contradiction Analysis
- Substituent Effects on Electronic Properties : While attributes high charge mobility to sulfur-sulfur interactions, notes that excessive substitution disrupts molecular packing. Resolution requires balancing conjugation length (via EWGs) with steric bulk .
- Biological vs. Electronic Applications : Derivatives optimized for OPVs (planar structures) often show poor solubility, limiting their use in drug delivery. Hybrid designs (e.g., PEGylated side chains) are proposed to address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
